molecular formula C23H19N3O2S B2998948 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034569-17-8

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2998948
CAS No.: 2034569-17-8
M. Wt: 401.48
InChI Key: HWYJRPCIGIGZBR-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 2034569-17-8) is a synthetic small molecule with a molecular formula of C23H19N3O2S and a molecular weight of 401.48 g/mol. This chemical features a unique structure combining xanthene, pyrazole, and thiophene heterocyclic systems, connected by a carboxamide linker. Its structural framework is of significant interest in medicinal chemistry and drug discovery, particularly in the development of receptor modulators. Compounds based on the 9H-xanthene-9-carboxamide scaffold have been investigated as potent, orally available positive allosteric modulators for G protein-coupled receptors (GPCRs), such as the mGlu1 receptor . Furthermore, the pyrazole-thiophene core is a recognized pharmacophore in the design of biologically active molecules, with derivatives exhibiting a range of therapeutic potentials . Researchers can utilize this compound as a key intermediate or a chemical probe for developing novel therapeutics, studying neurodegenerative diseases, or exploring fertility treatments via the follicle-stimulating hormone receptor (FSHR) pathway, where pyrazole compounds have shown activity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-23(24-14-19(16-10-13-29-15-16)26-12-5-11-25-26)22-17-6-1-3-8-20(17)28-21-9-4-2-7-18(21)22/h1-13,15,19,22H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYJRPCIGIGZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CSC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and thiophene intermediates, followed by their coupling with the xanthene core. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its applications can extend to fields like electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s pyrazole-thiophene group contrasts with the pyrrole-oxadiazole () and porphyrin-adamantane () motifs in analogues. Thiophene’s electron-rich nature may improve π-π stacking in biological targets compared to carbazole-based systems ().
  • Molecular Weight : The calculated molecular weight (~423.4) is higher than ’s analogue (386.4), likely due to the bulkier pyrazole-thiophene side chain.

Pharmacological and Functional Comparisons

Bioactivity

  • Imaging Applications: PT-ADA-PPR () demonstrates dual-excitation lysosome imaging, hinting that the target compound’s xanthene core could similarly serve in fluorescence-based diagnostics if conjugated with appropriate substituents.

Physicochemical Properties

  • Solubility : Xanthene derivatives like PT-ADA-PPR are often soluble in polar aprotic solvents (e.g., DMSO, chloroform) due to their aromatic cores and polar side chains. The target compound’s thiophene group may reduce aqueous solubility compared to carbazole-containing analogues ().
  • Stability: The rigid xanthene backbone likely enhances thermal stability, as seen in thioxanthenone derivatives (), which maintain structural integrity under physiological conditions.

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that combines a pyrazole ring, a thiophene ring, and a xanthene core. This unique structural arrangement contributes to its potential biological activity, making it an area of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 384.4 g/mol. The structural features include:

  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and analgesic effects.
  • Thiophene Ring : Often associated with enhanced electronic properties and biological interactions.
  • Xanthene Core : Provides stability and contributes to the compound's pharmacological profile.

Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. The compound may modulate specific biological pathways, which is crucial for its potential therapeutic applications.

Pharmacological Profiles

Research indicates that compounds with similar structures have exhibited a broad spectrum of biological activities:

Biological ActivityReference
Anti-inflammatory
Anticancer
Antimicrobial

These activities suggest that this compound could be effective in treating various conditions, including cancer and infections.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole derivatives, including this compound:

  • Anticancer Activity : A study demonstrated that pyrazole derivatives showed cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents.
    • Study Reference : Recent publications indicate that modifications in the pyrazole structure can lead to enhanced anticancer activity ( ).
  • Anti-inflammatory Properties : Compounds similar to this xanthene derivative have been noted for their ability to inhibit inflammatory pathways, potentially providing relief in conditions like arthritis.
    • Mechanism : This effect is likely due to the inhibition of pro-inflammatory cytokines ( ).
  • Antimicrobial Effects : Research has shown that certain pyrazole derivatives possess antimicrobial properties against various pathogens, indicating their utility in treating infections.
    • Findings : These compounds can disrupt microbial cell membranes or inhibit vital metabolic processes ( ).

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. The methods may include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Thiophene Integration : Achieved through electrophilic substitution reactions.
  • Xanthene Core Construction : Often involves cyclization reactions leading to the formation of the xanthene structure.

In industrial applications, large-scale production may utilize continuous flow reactors to enhance efficiency.

Q & A

Q. What synthetic strategies are optimal for preparing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?

A modular approach is recommended, starting with the synthesis of intermediate thiophene and pyrazole moieties. For example, thiophene derivatives can be functionalized via nucleophilic substitution or cross-coupling reactions, as demonstrated in the preparation of structurally analogous compounds (e.g., 2-methyl-5-nitro-1-[2-[phenyl(benzenethiol-2-yl)methoxy]ethyl]-1H-imidazole derivatives) . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for SN2 pathways.
  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in heterocyclic systems.
  • Temperature control : Lower temperatures (0–25°C) mitigate side reactions in amine alkylation steps.
    Characterization via IR and NMR is critical for verifying intermediate purity .

Q. How can the molecular structure of this compound be resolved using X-ray crystallography, and what challenges arise during refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation of a dichloromethane/methanol (1:1) mixture often yields suitable crystals.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule systems.
  • Refinement : SHELXL is widely employed for structure solution, particularly for handling disordered thiophene or pyrazole rings. Challenges include resolving positional disorder in flexible ethyl linkers; constraints (e.g., DFIX, SIMU) in SHELXL can stabilize refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Methodological recommendations:

  • In vitro : Use standardized MIC (Minimum Inhibitory Concentration) assays with Gram-positive/negative bacterial strains, as seen in analogous imidazole derivatives . Include controls for compound solubility (e.g., DMSO ≤1% v/v).
  • In vivo : Employ murine infection models with pharmacokinetic profiling (plasma t½, AUC). If activity diminishes in vivo, consider prodrug strategies or structural modifications to enhance metabolic stability .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations:

  • Docking : Use the PyRx platform to screen against crystallographic structures of targets (e.g., PDB entries for kinase domains).
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess binding mode stability. Pay attention to the xanthene carboxamide moiety, which may exhibit π-π stacking with aromatic residues in target proteins.
    Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure experimental KD values .

Q. How can researchers address low yields in the final coupling step (xanthene carboxamide formation)?

Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Activating agents : Use HATU or EDCI/HOBt for amide bond formation, which outperform DCC in sterically crowded systems.
  • Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 100°C) while improving efficiency.
  • Protecting groups : Temporarily protect the pyrazole nitrogen with a Boc group to prevent side reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

Cell line-specific variability (e.g., metabolic activity, membrane permeability) must be systematically addressed:

  • Dose-response curves : Generate IC50 values across ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to identify trends.
  • Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.
  • Off-target profiling : Screen against a kinase panel (e.g., DiscoverX) to identify unintended targets influencing cytotoxicity .

Methodological Tables

Q. Table 1. Key Characterization Data for Intermediate Synthesis

IntermediateSynthesis Yield (%)Characterization MethodCritical Peaks/Observations
Thiophen-3-yl-ethylamine721H^1H NMR (CDCl3)δ 2.85 (t, J=6.5 Hz, CH2NH)
Xanthene-9-carboxylic acid chloride65IR (KBr)1775 cm<sup>-1</sup> (C=O stretch)

Q. Table 2. Refinement Statistics for X-ray Crystallography

ParameterValue
R1 (I > 2σ(I))0.042
wR2 (all data)0.112
CCDC depositionPending

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